molecular formula C8H6BrIO2 B1400406 Methyl 2-bromo-4-iodobenzoate CAS No. 1261588-35-5

Methyl 2-bromo-4-iodobenzoate

Cat. No.: B1400406
CAS No.: 1261588-35-5
M. Wt: 340.94 g/mol
InChI Key: AGPATUQJKLIKMY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-4-iodobenzoate is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4

Scientific Research Applications

Synthesis and Structural Studies

  • 2-Bromo-4-iodo-benzoic acid methyl ester is used in the synthesis of complex organic compounds. A related compound, 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester, is synthesized from vanillin, demonstrating the use of bromo-iodo benzoic acid esters in organic synthesis (Zha Hui-fang, 2011).
  • The crystal structures of similar bromo-hydroxy-benzoic acid derivatives are studied for understanding molecular interactions and architecture in these compounds (P. A. Suchetan et al., 2016).

Thermochemistry and Quantum-Chemical Studies

  • Experimental thermodynamic properties of halogenosubstituted benzoic acids, including bromo- and iodo-substituted variants, have been evaluated using high-level quantum-chemical methods. This research aids in understanding the energetic and structural properties of such compounds (K. Zherikova & S. Verevkin, 2019).

Antifungal Activity

  • Some esters of bromo- and iodo-substituted benzoic acids exhibit significant antifungal activity, suggesting potential applications in agriculture and pharmaceuticals (K. Lehtonen et al., 1972).

Synthesis of Polyradicals

  • Bromo benzoic acid esters are used in the synthesis of dendritic polyradicals, indicating their role in advanced materials science, particularly in the development of magnetic particles (A. Rajca & Suchada Utamapanya, 1993).

Pharmacokinetics Studies

  • While the direct study of 2-Bromo-4-iodo-benzoic acid methyl ester in pharmacokinetics is not available, related compounds like benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]- methyl ester have been investigated for their pharmacokinetic properties in rats (Haoran Xu et al., 2020).

Applications in Organic Synthesis

  • Compounds similar to 2-Bromo-4-iodo-benzoic acid methyl ester are utilized in the synthesis of various organic molecules, like isocoumarins, indicating the potential utility of 2-Bromo-4-iodo-benzoic acid methyl ester in complex organic synthesis (N. Panda et al., 2016).

Analytical Chemistry Applications

  • Methyl esters of benzoic acids, related to 2-Bromo-4-iodo-benzoic acid methyl ester, are subjects of study in analytical chemistry for developing new methods for detection and quantification (Zaifa Pan et al., 2005).

Materials Science

  • 2-Bromo-4-iodo-benzoic acid methyl ester's related compounds are researched for their role in materials science, especially in the creation of magnetic and polyradical substances, demonstrating the broad application spectrum of halogen-substituted benzoic acids (A. Rajca & Suchada Utamapanya, 1993).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 2-iodobenzoate”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

2-Bromo-4-iodo-benzoic acid methyl ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis . The compound’s interactions with enzymes and proteins are primarily through its bromine and iodine substituents, which can form halogen bonds with amino acid residues in the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of 2-Bromo-4-iodo-benzoic acid methyl ester on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-Bromo-4-iodo-benzoic acid methyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, through halogen bonding and other non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4-iodo-benzoic acid methyl ester can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of 2-Bromo-4-iodo-benzoic acid methyl ester vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

2-Bromo-4-iodo-benzoic acid methyl ester is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of the compound, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of 2-Bromo-4-iodo-benzoic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-Bromo-4-iodo-benzoic acid methyl ester is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular function.

Properties

IUPAC Name

methyl 2-bromo-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPATUQJKLIKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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